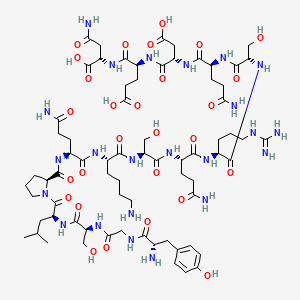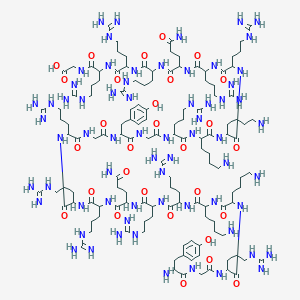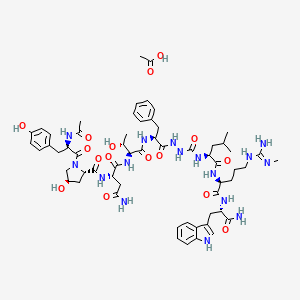
Myelin Basic Protein (MBP) (68-82), guinea pig
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
髓鞘碱性蛋白 (68-82),豚鼠,是髓鞘碱性蛋白的一个片段,髓鞘碱性蛋白是中枢神经系统中髓鞘的重要组成部分。 该蛋白片段以其诱导实验性变态反应性脑脊髓炎(EAE)的能力而闻名,EAE是多发性硬化的动物模型 . 该肽的序列为Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn .
作用机制
髓鞘碱性蛋白 (68-82),豚鼠通过与免疫系统相互作用发挥作用。它被 T 细胞识别,导致 T 细胞活化以及随后的免疫反应。 这种相互作用对于诱导实验性变态反应性脑脊髓炎至关重要,使其成为研究多发性硬化的宝贵模型 .
生化分析
Biochemical Properties
Myelin Basic Protein (68-82), guinea pig plays a significant role in biochemical reactions. It interacts with several biomolecules, including lipids in the myelin membrane, through electrostatic and hydrophobic interactions . These interactions help maintain the correct structure of myelin .
Cellular Effects
The effects of Myelin Basic Protein (68-82), guinea pig on cells are profound. It has been observed to induce experimental allergic encephalomyelitis . In vitro studies have shown that it can significantly increase the number of activated T-lymphocytes in whole blood .
Molecular Mechanism
At the molecular level, Myelin Basic Protein (68-82), guinea pig exerts its effects through various mechanisms. It is known to induce immune tolerance and downregulate T cell reactivity to myelin . This protein fragment is also the target of many post-translational modifications, including N-terminal acetylation, arginine methylation, phosphorylation by various serine/threonine protein-kinases, and deamidation on some glutamine residues .
Temporal Effects in Laboratory Settings
Over time, the effects of Myelin Basic Protein (68-82), guinea pig can change. For instance, in experimental autoimmune encephalomyelitis (EAE) models, the onset of symptoms is slightly delayed, and the maximal clinical score is markedly decreased compared to controls .
Dosage Effects in Animal Models
In animal models, the effects of Myelin Basic Protein (68-82), guinea pig vary with different dosages. For example, in EAE models, pretreatment with bee venom acupuncture from the same day of MBP (68-82) immunization can affect the induction and progression of EAE and weight loss .
准备方法
合成路线和反应条件
髓鞘碱性蛋白 (68-82),豚鼠的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:
第一个氨基酸的连接: 第一个氨基酸连接到树脂上。
脱保护: 去除氨基酸上的保护基团。
偶联: 激活下一个氨基酸,并将其与不断增长的肽链偶联。
重复: 重复步骤 2 和 3,直到获得所需的肽序列。
裂解: 肽从树脂上裂解并纯化.
工业生产方法
髓鞘碱性蛋白 (68-82),豚鼠的工业生产遵循与实验室合成相同的原则,但规模更大。通常使用自动化肽合成仪来提高效率和一致性。 该过程涉及严格的质量控制措施,以确保高纯度和产率 .
化学反应分析
反应类型
髓鞘碱性蛋白 (68-82),豚鼠可以发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。
还原: 该反应涉及添加氢或去除氧。
取代: 该反应涉及用另一个官能团取代一个官能团.
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤代烷和亲核试剂.
形成的主要产物
从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,肽的氧化可能导致形成二硫键,而还原可能导致这些键的裂解 .
科学研究应用
髓鞘碱性蛋白 (68-82),豚鼠在科学研究中有多种应用:
化学: 它用于研究肽合成和修饰。
生物学: 它用于研究中枢神经系统中髓鞘的结构和功能。
医学: 它用作研究多发性硬化症和其他自身免疫性疾病的模型。
工业: 它用于开发诊断工具和治疗剂
相似化合物的比较
类似化合物
髓鞘碱性蛋白 (104-118),人: 髓鞘碱性蛋白的另一个片段,用于类似的研究应用。
髓鞘碱性蛋白 (68-84),牛: 来自牛髓鞘碱性蛋白的类似片段.
独特性
髓鞘碱性蛋白 (68-82),豚鼠,由于其特定的序列及其在豚鼠中诱导实验性变态反应性脑脊髓炎的能力而独一无二。 这使其成为研究自身免疫性疾病机制和开发潜在疗法的宝贵工具 .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVJYNCPHLNVSO-OXKPGLRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H113N23O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1736.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B612535.png)



![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)
